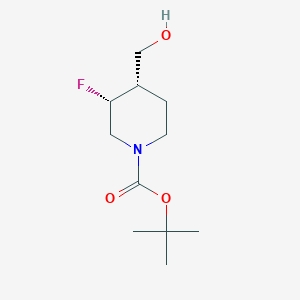

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Description

Conformational Control

- Axial Fluorine Effects : In protonated piperidines, axial fluorine aligns antiparallel to the N–H bond, raising pK$$_a$$ by ~1 unit compared to equatorial isomers. This stabilizes the ammonium ion, enhancing target engagement in acidic microenvironments (e.g., lysosomes).

- Hydroxymethyl Flexibility : The 4-hydroxymethyl group introduces hydrogen-bonding capability, improving solubility without compromising membrane permeability.

Case Studies in Drug Analogs

- KSP Inhibitors : Merck’s MK-0731, a 3-fluoropiperidine derivative, showed reduced P-glycoprotein efflux compared to non-fluorinated analogs, attributed to pK$$_a$$ modulation.

- Antiviral Agents : Fluorinated piperidines have been explored as protease inhibitors targeting SARS-CoV-2 3CL$$^\text{Pro}$$, leveraging their three-dimensionality and low hERG affinity.

Chemoinformatic Insights

Computational studies reveal that fluorine substitution lowers basicity (pK$$_a$$ reduction by 1.4–2.3 units), reducing hERG channel binding and cardiac toxicity. For example:

| Compound | pK$$_a$$ | ΔpK$$_a$$ (vs. Piperidine) | hERG IC$$_{50}$$ (μM) |

|---|---|---|---|

| Piperidine | 11.1 | – | 12.3 |

| 3-Fluoropiperidine | 9.3 | –1.8 | >30 |

| 4-Fluoropiperidine | 9.4 | –1.7 | >30 |

| 3,3-Difluoropiperidine | 8.5 | –2.6 | >30 |

The Boc group’s role extends beyond protection; it also aids in crystallography studies by stabilizing specific conformations. Recent work has focused on spirocyclic fluorinated piperidines , which exhibit enhanced metabolic stability and bioavailability.

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIACYDBUYRFVMD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601134509 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882033-93-4 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882033-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

The synthesis generally begins with the formation of a suitable piperidine core, followed by selective functionalization at the 3- and 4-positions, with stereochemical control being paramount. The main steps include:

- Protection of amino groups using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

- Introduction of fluorine at the 3-position via nucleophilic fluorination.

- Installation of hydroxymethyl group at the 4-position through carbonyl addition or hydroxymethylation.

This approach ensures the stereochemistry (3S,4R) is maintained or selectively generated during synthesis.

Protection of the Piperidine Nitrogen

Protection of the nitrogen atom with Boc groups is achieved via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This step stabilizes the nitrogen during subsequent functionalization steps.

Piperidine + Boc2O → N-Boc-piperidine

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature to 0°C

- Catalyst: None or catalytic amounts of DMAP (4-dimethylaminopyridine)

Stereoselective Fluorination at the 3-Position

Hydroxymethylation at the 4-Position

Hydroxymethylation involves the addition of formaldehyde or paraformaldehyde to the precursor, typically under basic conditions, to selectively install the hydroxymethyl group at the 4-position.

Precursor + formaldehyde → 4-(hydroxymethyl) derivative

- Solvent: Aqueous or alcoholic medium

- Catalyst: Acid or base (e.g., sodium hydroxide)

- Temperature: Mild heating (around 50°C)

Stereochemical Control and Purification

Achieving the desired stereochemistry (3S,4R) involves:

- Using chiral auxiliaries or chiral catalysts during fluorination and hydroxymethylation steps.

- Employing chiral chromatography or recrystallization to isolate the stereoisomer with high enantiomeric excess.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Stereochemical Control | Notes |

|---|---|---|---|---|---|

| Protection | Boc2O, Base | DCM, THF | RT to 0°C | Achieved via reaction conditions | Protects nitrogen |

| Fluorination | DAST | DCM | -78°C to RT | Stereoselective for 3S | Nucleophilic fluorination |

| Hydroxymethylation | Formaldehyde | Aqueous/Alcoholic | 50°C | Stereoselective | Adds hydroxymethyl group |

| Purification | Chromatography | - | - | Enantiomeric excess >97% | Ensures stereochemical purity |

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce the free amine.

Scientific Research Applications

Scientific Research Applications

-

Building Block for Drug Development

- (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutics targeting different biological pathways.

- Protein Degradation Technologies

- Synthesis of Fluorinated Compounds

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Synthesis | Demonstrated that derivatives of this compound exhibited enhanced potency against specific cancer cell lines. |

| Study B | Protein Degraders | Developed a novel protein degrader using this compound as a scaffold, resulting in significant degradation of target proteins involved in disease pathways. |

| Study C | Fluorinated Compounds | Investigated the pharmacokinetics of synthesized fluorinated derivatives, revealing improved absorption and metabolic stability compared to non-fluorinated analogs. |

Mechanism of Action

The mechanism of action of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and functional differences between the target compound and related piperidine derivatives:

Stereochemical and Functional Group Analysis

- Boc Protection : The Boc group in the target compound and analogues (e.g., ) improves solubility and prevents unwanted reactions during synthesis. Its absence in metabolites (e.g., ) increases reactivity but reduces stability.

- Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group (-CH₂OH) in the target compound offers a versatile site for further functionalization (e.g., oxidation to carboxylic acid), unlike the hydroxyl (-OH) group in CAS 955028-88-3 .

- Fluorine Substituents : Fluorine at C3 enhances metabolic stability and influences electronic properties. Analogues with 4-fluorophenyl groups (e.g., ) exhibit enhanced binding affinity in CNS-targeting drugs.

- Stereochemistry : The (3S,4R) configuration in the target compound contrasts with (3R,4S) in CAS 955028-88-3 and (3S,4S) in , affecting diastereoselectivity in synthesis and biological activity.

Biological Activity

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine (CAS: 882033-93-4) is a piperidine derivative notable for its unique structural features, including a fluorine atom and a hydroxymethyl group. This compound has garnered attention in pharmaceutical research due to its potential applications in drug synthesis and biological activity. The following sections explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H20FNO3

- Molecular Weight : 233.29 g/mol

- Purity : Typically ≥97%

- IUPAC Name : rel-tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- SMILES Notation : O=C(N1CC@HC@HCC1)OC(C)(C)C

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the fluorine atom and hydroxymethyl group enhances its binding affinity to specific enzymes and receptors, influencing various biochemical pathways. This compound is particularly relevant in studies involving:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease .

- Receptor Modulation : The compound may interact with muscarinic receptors, impacting cell proliferation and apoptosis .

Biological Applications

- Neurological Disorders : As a potential intermediate in the synthesis of drugs targeting neurological conditions, this compound plays a role in developing treatments for Alzheimer’s disease and other cognitive disorders.

- Cancer Therapy : Research indicates that piperidine derivatives, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, it has shown improved cytotoxicity compared to established chemotherapeutic agents .

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication, including potential activity against SARS-CoV2 .

Case Study 1: Alzheimer’s Disease

In a study investigating dual inhibitors for AChE and BuChE, derivatives of piperidine were synthesized to enhance brain exposure and selectivity. The incorporation of the this compound moiety improved the pharmacological profile of these compounds significantly .

Case Study 2: Cancer Cell Lines

Research on piperidine derivatives demonstrated that modifications at the 3 and 4 positions could enhance anticancer activity. Specifically, one study reported that compounds with similar structural features showed better efficacy against FaDu hypopharyngeal tumor cells than standard treatments like bleomycin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3S,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine | Structure | Moderate AChE inhibition |

| (3R,4S)-tert-butyl 3-fluoro-4-hydroxypiperidine | Structure | Enhanced receptor binding affinity |

The structural variations among these compounds lead to different biological activities and therapeutic potentials.

Q & A

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine?

- Methodological Answer : Enantiomeric purity is typically achieved through chiral resolution or asymmetric synthesis. A common approach involves:

Hydrogenation : Use of PtO₂ in toluene/ethanol for racemic intermediate synthesis.

Optical Resolution : Diastereomeric salt formation with L-(-)-di-p-toluoyltartaric acid to isolate the (3S,4R)-isomer.

Reduction : LiAlH₄-mediated reduction of esters to hydroxymethyl derivatives under inert conditions (e.g., THF/toluene).

Analytical validation via chiral HPLC or polarimetry is critical to confirm enantiopurity .

Q. How can common impurities in the synthesis of this compound be identified and controlled?

- Methodological Answer : Impurities often arise from incomplete Boc protection, racemization, or side reactions. Strategies include:

- Chromatographic Monitoring : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to track reaction progress.

- Purification : Flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures.

- Reference Standards : Compare retention times and spectral data (¹H/¹³C NMR) to certified impurity standards (e.g., EP/Pharm. grade) .

Advanced Research Questions

Q. How does X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical confirmation. Key steps:

Crystallization : Grow crystals via slow evaporation in polar solvents (e.g., methanol/water).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.

Refinement : SHELXL software for structure solution, achieving R-factors < 0.064. The Boc group’s electron density and fluorine’s anomalous scattering aid in absolute configuration determination .

Q. What role does fluorine substitution play in the compound’s reactivity and stability during synthesis?

- Methodological Answer : The fluorine atom at C3:

- Electron-Withdrawing Effects : Stabilizes adjacent intermediates (e.g., carbocations during Boc deprotection).

- Steric Hindrance : Reduces epimerization risk at C4 by restricting conformational flexibility.

- Analytical Detection : ¹⁹F NMR (δ = -120 to -180 ppm) provides a distinct signal for tracking fluorinated intermediates .

Q. How can reaction conditions be optimized to prevent Boc group cleavage during functionalization?

- Methodological Answer :

- pH Control : Avoid strongly acidic (pH < 2) or basic (pH > 10) conditions to prevent Boc hydrolysis.

- Temperature : Maintain reactions below 40°C in aprotic solvents (e.g., DCM, THF).

- Catalysts : Use DMAP or TEA to enhance acylation efficiency without side reactions.

Monitor Boc integrity via FT-IR (C=O stretch at ~1680 cm⁻¹) and LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.